molecular formula C14H25NO4 B2944352 Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 2139865-57-7

Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No. B2944352
CAS RN: 2139865-57-7
M. Wt: 271.357
InChI Key: KOOUPTQWAPPEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a chemical compound used for pharmaceutical testing . It is also known by its CAS number 2139865-57-7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H25NO4/c1-13(2,3)19-12(17)15-7-5-14(6-8-15)10-11(16)4-9-18-14/h11,16H,4-10H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . Its molecular weight is 269.34 . The compound should be stored at temperatures below -10 degrees Celsius .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthetic Routes and Protective Group Strategies : Efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed, providing a convenient entry point to novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). Additionally, a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been introduced for the preparation of N-Boc-amino acids, offering improved yields and purity without racemization (Rao et al., 2017).

Polymer Science

  • Polymer Stabilization : Studies have shown that certain spirocyclic compounds exhibit a synergistic stabilizing effect when used in combination with thiopropionate type antioxidants in polymers, enhancing their resistance to thermal degradation and discoloration (Yachigo et al., 1992). This research is critical for developing more durable and stable polymer materials.

Pharmaceutical Chemistry

  • Drug Intermediate Synthesis : Compounds structurally related to Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate have been synthesized for potential use in pharmaceuticals. For example, novel functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes were synthesized via one-pot multi-component reactions, showcasing the versatility of spirocyclic compounds in drug synthesis (Li et al., 2014).

Safety and Regulatory Assessment

  • Safety Evaluation for Food Contact Materials : The safety of certain spirocyclic compounds, including tert-butyl 4-hydroxy derivatives, for use in food contact materials has been assessed. The European Food Safety Authority concluded that specific spirocyclic antioxidants do not pose a safety concern for consumers when used under certain conditions in polyolefins (Flavourings, 2012).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-9-11(16)8-14(10-15)4-6-18-7-5-14/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOUPTQWAPPEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2(C1)CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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